molecular formula C23H20N2O7S2 B11627320 methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11627320
M. Wt: 500.5 g/mol
InChI Key: RYLVWNSLKAPWQS-UHFFFAOYSA-N
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Description

Methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidinone ring, a thiazole ring, and a dimethoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction with a thioamide.

    Attachment of the Dimethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.

    Final Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it may interact with multiple targets, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate: This compound is unique due to its combination of functional groups and complex structure.

    Other Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings may exhibit comparable biological activities.

    Thiazole Derivatives: Compounds containing thiazole rings are known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H20N2O7S2

Molecular Weight

500.5 g/mol

IUPAC Name

methyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H20N2O7S2/c1-11-20(22(29)32-4)34-23(24-11)25-17(12-7-8-13(30-2)14(10-12)31-3)16(19(27)21(25)28)18(26)15-6-5-9-33-15/h5-10,17,27H,1-4H3

InChI Key

RYLVWNSLKAPWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

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